molecular formula C26H30O8 B1675406 Limonin CAS No. 1180-71-8

Limonin

Cat. No.: B1675406
CAS No.: 1180-71-8
M. Wt: 470.5 g/mol
InChI Key: KBDSLGBFQAGHBE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Limonin primarily targets oncogenes p53 and p21 . These genes play a crucial role in the regulation of the cell cycle and act as tumor suppressors. By inhibiting these oncogenes, this compound can induce apoptosis in cancer cells .

Mode of Action

This compound interacts with its targets (p53 and p21) by inhibiting their expression . This inhibition activates endogenous pathways such as cytochrome c and caspase-mediated pathways . These pathways are involved in the process of apoptosis, leading to cell death in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting the expression of oncogenes p53 and p21, this compound activates the cytochrome c and caspase-mediated pathways . These pathways lead to the induction of apoptosis, resulting in the death of cancer cells .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has poor bioavailability . The main metabolic pathways of this compound are reduction, hydrolysis, and methylation . The position and group of the substituents of this compound are key in affecting its pharmacological activity and bioavailability .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of the expression of oncogenes p53 and p21, and the activation of endogenous pathways such as cytochrome c and caspase-mediated pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. Future research directions include exploring how the concentration of this compound affects its pharmacological effects and toxicity, finding ways to reduce the toxicity of this compound, and enhancing its pharmacological activity and bioavailability through structural modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

Limonin can be synthesized through various methods, including maceration extraction, stirring extraction, ultrasonic extraction, and flash extraction . These methods involve extracting this compound from citrus seeds or other plant sources using solvents and specific reaction conditions to isolate the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from citrus by-products, such as seeds and peels. The extraction process may include steps like solvent extraction, filtration, and purification to obtain high-purity this compound .

Properties

IUPAC Name

19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDSLGBFQAGHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859591
Record name 12-(Furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Limonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1180-71-8
Record name Limonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

298 °C
Record name Limonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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